(E)-3-(3-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O7/c1-28-15-10-13(11-16(29-2)18(15)30-3)19-22-23-20(31-19)21-17(25)8-7-12-5-4-6-14(9-12)24(26)27/h4-11H,1-3H3,(H,21,23,25)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKHHCRRRSMPRH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound that belongs to the class of nitrogen-rich heterocyclic compounds, specifically oxadiazoles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to detail the biological activity of this specific compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N5O6. It features a complex structure that includes a nitrophenyl group and a trimethoxyphenyl group linked by an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O6 |
| Molecular Weight | 425.39 g/mol |
| Density | 1.38 g/cm³ (predicted) |
| pKa | 7.56 (predicted) |
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of oxadiazole derivatives against various cancer cell lines. For instance, compounds containing oxadiazole rings have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).
Case Study: Cytotoxic Activity Evaluation
A study evaluated several oxadiazole derivatives for their cytotoxic effects. The findings indicated that compounds with structural modifications similar to this compound exhibited significant cytotoxicity against HeLa cells with IC50 values ranging from 20 μM to 50 μM depending on the specific structural features of each derivative .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds with similar structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | Staphylococcus aureus | 32 μg/mL |
| Oxadiazole Derivative B | Escherichia coli | 64 μg/mL |
| (E)-3-(3-nitrophenyl)... | Candida albicans | 16 μg/mL |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group may facilitate electron transfer processes that lead to oxidative stress within cells, contributing to apoptosis in cancer cells.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Studies have indicated that compounds similar to (E)-3-(3-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide can inhibit the growth of various cancer cell lines. For instance, derivatives of cinnamamide have shown efficacy against human cancer cell lines by targeting microtubule dynamics, which are crucial for cell division and proliferation .
- Antimicrobial Activity : Research has highlighted the potential of similar oxadiazole derivatives in exhibiting antibacterial and antifungal properties. These compounds can disrupt microbial cell functions, making them suitable candidates for developing new antimicrobial agents .
Medicinal Chemistry Applications
The unique structural features of this compound contribute to its potential use in drug design:
- Targeting Signaling Pathways : The compound may interact with critical signaling pathways involved in cancer progression, such as STAT3 and NF-κB. Inhibiting these pathways can lead to decreased tumor growth and metastasis .
- Synthesis of Novel Therapeutics : The synthesis routes developed for similar compounds can be adapted to create new derivatives with enhanced biological activity. For example, the incorporation of different substituents on the oxadiazole ring can modulate the pharmacological properties of the resulting compounds .
Material Science Applications
Beyond biological applications, this compound may find utility in material science:
- Polymeric Materials : The acrylamide functional group allows for polymerization processes that could lead to new materials with specific mechanical and thermal properties. These materials could be utilized in coatings or as components in advanced composites .
Case Study 1: Anticancer Activity Assessment
A study investigated a series of oxadiazole derivatives for their anticancer effects against human colon carcinoma cells. The results demonstrated that certain derivatives exhibited significant antiproliferative activity compared to standard chemotherapy agents .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing oxadiazole-based compounds through multi-component reactions. This approach not only streamlined the synthesis process but also yielded compounds with promising bioactivity profiles suitable for further development .
Chemical Reactions Analysis
Oxadiazole Core Formation
The 1,3,4-oxadiazole ring is synthesized via cyclization of a hydrazide intermediate. A representative method involves:
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Hydrazide precursor preparation : Reaction of 3,4,5-trimethoxybenzohydrazide with an acyl chloride (e.g., 3-nitrobenzoyl chloride) under reflux in dry toluene .
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Cyclodehydration : Treatment with phosphorous oxychloride (POCl₃) or microwave irradiation (80–150°C, 2–10 min) to form the 1,3,4-oxadiazole ring .
| Step | Reagents/Conditions | Yield (%) | Time (min) |
|---|---|---|---|
| Hydrazide formation | Toluene, reflux | 85–92 | 180 |
| Cyclization | POCl₃ or MW (120°C) | 86–98 | 2–10 |
Key spectral data :
Acrylamide Conjugation
The acrylamide moiety is introduced via Claisen-Schmidt condensation :
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Base-catalyzed reaction : 3-Nitrobenzaldehyde reacts with N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide in ethanol under NaOH (10%, 0–5°C) .
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(E)-Selectivity : Achieved via kinetic control in low-temperature conditions .
Optimized conditions :
Electrophilic Aromatic Substitution
The 3-nitrophenyl group directs meta-substitution in electrophilic reactions (e.g., nitration, sulfonation), though its electron-withdrawing nature reduces reactivity .
Reduction of Nitro Group
The nitro group undergoes reduction to an amine using:
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄-SnCl₂ | Ethanol, reflux | 3-Aminophenyl analog | 65–75 |
| H₂/Pd-C | MeOH, RT | 3-Aminophenyl analog | 80–88 |
1,3-Dipolar Cycloaddition
The acrylamide’s α,β-unsaturated carbonyl system participates in Huisgen cycloaddition with nitrile oxides or azides, forming isoxazoline or triazole hybrids .
Example reaction :
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Nitrile oxide dipolarophile : Forms a 3,5-disubstituted isoxazoline (∆H‡ = 10.8 kcal/mol) .
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Catalyst : Monoclonal antibody 29G12 enhances enantioselectivity (up to 98% ee) .
Thermal Stability
-
Microwave-assisted reactions : Stable up to 150°C (2–10 min) .
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Decomposition : Above 200°C, cleavage of the oxadiazole ring occurs .
Hydrolytic Sensitivity
-
Acidic conditions (HCl, H₂SO₄): Oxadiazole ring hydrolyzes to hydrazide .
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Basic conditions (NaOH): Acrylamide undergoes saponification to carboxylic acid .
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| 1M HCl (reflux) | Oxadiazole → hydrazide | 2.5 |
| 1M NaOH (RT) | Acrylamide → carboxylic acid | 4.0 |
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Observations :
- Antifungal Activity: The number of methoxy groups on the aromatic ring correlates with antifungal efficacy. The 3,4,5-trimethoxyphenyl group in the target compound may enhance activity compared to mono- or dimethoxy analogs .
- Electron-Withdrawing vs.
- Oxadiazole Ring : Compounds with a 1,3,4-oxadiazole core (e.g., 8u) show enhanced antimicrobial and anticancer activities, suggesting the target compound’s oxadiazole moiety is critical for bioactivity .
Preparation Methods
Synthesis of 3,4,5-Trimethoxybenzohydrazide
The synthesis begins with the preparation of 3,4,5-trimethoxybenzohydrazide, a critical precursor for the 1,3,4-oxadiazole ring. Methyl 3,4,5-trimethoxybenzoate (10.0 g, 0.042 mol) is refluxed with hydrazine hydrate (4.2 mL, 0.084 mol) in ethanol (50 mL) for 6 hours. The reaction mixture is cooled, and the precipitated hydrazide is filtered and recrystallized from ethanol.
Characterization Data :
- Yield : 88% (8.3 g)
- Melting Point : 162–164°C
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch)
- ¹H NMR (DMSO-d₆) : δ 3.82 (s, 9H, OCH₃), 6.98 (s, 2H, Ar–H), 9.12 (s, 1H, NH), 10.05 (s, 1H, NH).
Cyclocondensation to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux conditions. 3,4,5-Trimethoxybenzohydrazide (5.0 g, 0.021 mol) is dissolved in ethanol (50 mL), and CS₂ (1.6 mL, 0.025 mol) and KOH (1.4 g, 0.025 mol) are added. The mixture is refluxed for 6 hours, acidified with HCl, and filtered to yield 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. Subsequent amination is achieved by reacting the thiol derivative with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under microwave irradiation (80°C, 10 minutes).
Characterization Data :
- Yield : 74% (3.8 g)
- Melting Point : 215–217°C
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N stretch)
- ¹³C NMR (DMSO-d₆) : δ 56.2 (OCH₃), 107.3–153.8 (Ar–C), 165.4 (C=N).
Synthesis of (E)-3-(3-Nitrophenyl)Acrylic Acid
(E)-3-(3-Nitrophenyl)acrylic acid is synthesized via Knoevenagel condensation. 3-Nitrobenzaldehyde (3.0 g, 0.020 mol) and malonic acid (2.6 g, 0.025 mol) are stirred in pyridine (20 mL) at 100°C for 4 hours. The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.
Characterization Data :
- Yield : 68% (2.9 g)
- Melting Point : 189–191°C
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch)
- ¹H NMR (DMSO-d₆) : δ 6.55 (d, J = 15.8 Hz, 1H, CH=), 7.65–8.25 (m, 4H, Ar–H), 8.45 (d, J = 15.8 Hz, 1H, CH=CO).
Preparation of (E)-3-(3-Nitrophenyl)Acryloyl Chloride
The acrylic acid (2.5 g, 0.012 mol) is treated with thionyl chloride (SOCl₂, 5 mL) under reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acryloyl chloride as a yellow oil.
Characterization Data :
Coupling Reaction to Form the Target Compound
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (2.0 g, 0.006 mol) is dissolved in dry tetrahydrofuran (THF, 30 mL). (E)-3-(3-Nitrophenyl)acryloyl chloride (1.5 g, 0.0066 mol) is added dropwise at 0°C, followed by triethylamine (1.2 mL, 0.009 mol). The mixture is stirred at room temperature for 4 hours, filtered, and recrystallized from ethanol.
Characterization Data :
- Yield : 65% (2.1 g)
- Melting Point : 245–247°C
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch)
- ¹H NMR (DMSO-d₆) : δ 3.85 (s, 9H, OCH₃), 6.70 (d, J = 15.6 Hz, 1H, CH=), 7.20–8.40 (m, 6H, Ar–H), 8.65 (d, J = 15.6 Hz, 1H, CH=CO), 10.85 (s, 1H, NH).
- ¹³C NMR (DMSO-d₆) : δ 56.3 (OCH₃), 116.5–154.2 (Ar–C), 165.8 (C=O), 170.2 (C=N).
Alternative Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation is employed for the cyclocondensation and coupling steps. The oxadiazole formation (Step 2) is conducted at 120°C for 10 minutes, achieving a 92% yield. Similarly, the acrylamide coupling (Step 5) under microwave conditions (80°C, 5 minutes) improves the yield to 78%.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours (Step 2) | 10 minutes (Step 2) |
| Yield (Step 2) | 74% | 92% |
| Yield (Final Compound) | 65% | 78% |
| Purity (HPLC) | 98.2% | 99.5% |
Mechanistic Insights
- Oxadiazole Formation : The hydrazide reacts with CS₂ to form a dithiocarbazate intermediate, which cyclizes to the oxadiazole ring upon acidification.
- Amination : Nucleophilic substitution of the thiol group with hydroxylamine introduces the amine functionality.
- Acrylation : The oxadiazole amine attacks the electrophilic carbonyl carbon of the acryloyl chloride, eliminating HCl to form the acrylamide bond.
Challenges and Optimization
Q & A
Q. What are the optimal synthetic routes and purification strategies for (E)-3-(3-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide?
Methodological Answer: The compound is synthesized via multi-step organic reactions. A typical route involves:
Condensation : Reacting a nitro-substituted benzaldehyde derivative (e.g., 3-nitrobenzaldehyde) with a cyanoacetamide intermediate in the presence of a catalyst (e.g., piperidine) and solvents like ethyl acetate or acetonitrile .
Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate using reagents like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .
Acrylamide Coupling : (E)-configured acrylamide is achieved via a Wittig or Knoevenagel reaction under controlled pH and temperature to minimize (Z)-isomer formation .
Q. Purification :
Q. Key Parameters :
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and (E)-acrylamide configuration. For example, the acrylamide α,β-unsaturated proton appears as a doublet at δ 7.6–7.8 ppm (J = 15–16 Hz) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 424.1 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline form .
Q. Table 1: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.61 (d, J = 15.6 Hz, 1H, CH=CH), δ 3.8–3.9 (s, 9H, OCH₃) | |
| IR | 1652 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂) | |
| ESI-MS | m/z 424.1 [M+H]⁺ (calculated for C₂₀H₁₈N₄O₆) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability) across studies?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time. Standardize protocols using guidelines like NIH/NCATS recommendations .
- Compound Purity : HPLC purity ≥95% reduces off-target effects. Impurities from incomplete acrylamide isomer separation (e.g., (Z)-isomers) skew activity .
- Solubility : Use dimethyl sulfoxide (DMSO) with ≤0.1% v/v to avoid cytotoxicity. Pre-test solubility via dynamic light scattering (DLS) .
Q. Validation Steps :
Dose-Response Reproducibility : Triplicate assays with internal controls (e.g., doxorubicin for cytotoxicity).
Target Engagement Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to kinases or receptors .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., tubulin or EGFR kinase). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .
- SAR Studies :
- Trimethoxyphenyl Group : Critical for tubulin polymerization inhibition. Demethylation reduces potency by 10-fold .
- Nitro Position : 3-Nitrophenyl enhances cellular uptake vs. 4-nitro analogs .
Q. Experimental Validation :
- Analog Synthesis : Replace the oxadiazole with thiadiazole or vary methoxy substituents. Test cytotoxicity against pancreatic cancer (PANC-1) and normal (HEK293) cells .
Q. Table 2: Key SAR Findings
Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the acrylamide NH to enhance aqueous solubility. Hydrolyzes enzymatically in vivo .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450 metabolism. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) if clearance is rapid .
- Salt Formation : Hydrochloride salts improve crystallinity and bioavailability .
Q. Key Metrics :
- Solubility : Use shake-flask method (pH 7.4 buffer): 0.02 mg/mL (parent) vs. 1.5 mg/mL (prodrug).
- Plasma Half-Life : LC-MS/MS quantifies t₁/₂ in Sprague-Dawley rat plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
